molecular formula C15H32O2Si B15371005 Dodecanoic acid, trimethylsilyl ester CAS No. 55520-95-1

Dodecanoic acid, trimethylsilyl ester

Cat. No.: B15371005
CAS No.: 55520-95-1
M. Wt: 272.50 g/mol
InChI Key: RHDZBWSXEZTMPK-UHFFFAOYSA-N
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Description

Dodecanoic acid, trimethylsilyl ester, also known as trimethylsilyl laurate, is a chemical derivative with the formula C 15 H 32 O 2 Si and a molecular weight of 272.50 g/mol . Its primary research application is in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis, where it serves as a volatile derivative for the identification and quantification of fatty acids and complex lipids . This compound is particularly valuable in the analysis of mono- and diglycerides in complex mixtures such as oils, fats, and emulsifiers. By converting these glycerides into their more volatile trimethylsilyl (TMS) ether derivatives, as this compound is, researchers can perform fast and efficient analysis on standard non-polar capillary columns . This methodology is a widely accepted standard, for instance, in procedures outlined by the IUPAC Commission on Oils, Fats and Derivatives . The compound has a boiling point of approximately 299.6 °C at 760 mmHg and a density of 0.9±0.1 g/cm³ . It is for research use only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed.

Properties

CAS No.

55520-95-1

Molecular Formula

C15H32O2Si

Molecular Weight

272.50 g/mol

IUPAC Name

trimethylsilyl dodecanoate

InChI

InChI=1S/C15H32O2Si/c1-5-6-7-8-9-10-11-12-13-14-15(16)17-18(2,3)4/h5-14H2,1-4H3

InChI Key

RHDZBWSXEZTMPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)O[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Dodecanoic Acid Methyl Ester (Methyl Laurate)

  • Structure : CH3(CH2)10COOCH3.
  • Applications : Common in biodiesel production and as a reference standard in GC-MS quantification .
  • Analytical Performance : Lacks the TMS group, resulting in lower thermal stability and higher polarity compared to the TMS derivative. Detected at RT ~8.38 min in GC-MS .
  • Biological Activity : Found in antimicrobial plant extracts but less frequently associated with detoxification roles compared to TMS esters .

Dodecanoic Acid, 1,2,3-Propanetriyl Ester (Trilaurin)

  • Structure : A triglyceride with three lauric acid chains esterified to glycerol.
  • Applications : Exhibits antimicrobial, antiarthritic, and hepatoprotective properties in plant extracts .
  • Stability : Hydrolyzes more readily than TMS esters under basic or enzymatic conditions, releasing free lauric acid .

Oleyl Laurate (Dodecanoic Acid, 9-Octadecenyl Ester)

  • Structure : CH3(CH2)10COO(CH2)8CH=CH(CH2)7CH3.
  • Applications : Used in cosmetics as an emollient. The unsaturated oleyl chain enhances fluidity compared to saturated esters like the TMS derivative .

Decanoic Acid, Dodecyl Ester

  • Structure : CH3(CH2)8COO(CH2)11CH3.
  • Properties : Longer alkyl chain (C22) increases hydrophobicity and melting point (340.58 g/mol) relative to TMS laurate .

Key Comparative Data

Property Dodecanoic Acid, TMS Ester Methyl Laurate Trilaurin
Molecular Weight (g/mol) 272.5 214.3 639.0
GC-MS Peak Area (%) 8.46 0.66–0.81 Not quantified
Bioactivity Low Moderate High
Thermal Stability High Moderate Low

Emerging Trends

  • Green Chemistry: Ionic liquids (e.g., cholinium hexanoate) hydrolyze triglycerides like trilaurin into free acids and methyl esters, highlighting the reactivity hierarchy: triglycerides > methyl esters > TMS esters .
  • Metabolomics: Automated scripts for GC×GC-TOFMS data prioritize TMS esters due to their diagnostic fragmentation patterns (e.g., m/z 73, 75) .

Q & A

Q. What are the validated synthetic routes for producing dodecanoic acid, trimethylsilyl ester, and how do reaction conditions influence yield?

this compound is typically synthesized via silylation of dodecanoic acid using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., pyridine or imidazole) under anhydrous conditions . Reaction efficiency depends on:

  • Molar ratios : Excess TMSCl (1.5–2 equivalents) ensures complete derivatization.
  • Solvent choice : Non-polar solvents (e.g., hexane) minimize side reactions.
  • Temperature : Room temperature or mild heating (~40°C) optimizes reaction kinetics without decomposition .
    Yield validation requires GC-MS or NMR to confirm esterification and quantify unreacted starting materials .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 73 for trimethylsilyl groups) confirm identity .
  • FT-IR : Peaks at ~1250 cm⁻¹ (Si-CH₃) and ~840 cm⁻¹ (Si-O-C) validate silyl ester formation .
  • ¹H/¹³C NMR : Trimethylsilyl protons appear as singlets at δ 0.1–0.3 ppm; carbonyl carbons resonate at ~170 ppm .
    Cross-referencing with NIST databases ensures accurate spectral matching .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the silyl ester .
  • Incompatibilities : Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which degrade the ester into dodecanoic acid and hexamethyldisiloxane .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or transesterification reactions?

The trimethylsilyl group acts as a protecting group , stabilizing the carboxylate via steric hindrance and electron donation. In transesterification, nucleophiles (e.g., alcohols) attack the electrophilic carbonyl carbon, displacing the silyloxy group. Kinetic studies using isotopic labeling (¹⁸O) or computational modeling (DFT) can elucidate transition states .

Q. How do conflicting thermodynamic data (e.g., boiling points) from different sources impact experimental design?

Discrepancies in reported boiling points (e.g., 448 K in vs. unspecified in ) may arise from impurities or measurement methods . Researchers should:

  • Validate purity via elemental analysis (C/H/Si%) .
  • Use calibrated equipment (e.g., differential scanning calorimetry) for phase-change measurements .

Q. What strategies resolve challenges in detecting trace impurities (e.g., unreacted dodecanoic acid) in synthesized batches?

  • LC-MS/MS with reverse-phase columns separates polar impurities (e.g., free fatty acids) from the hydrophobic silyl ester .
  • Derivatization of residual acids with diazomethane converts them to methyl esters for GC-MS quantification .

Q. How does the compound interact with biological macromolecules (e.g., proteins), and what assays are suitable for studying these interactions?

While direct biological activity is undocumented, its hydrophobic nature may facilitate membrane permeability studies . Use:

  • Fluorescence quenching assays to assess binding to serum albumin .
  • Molecular docking simulations to predict interactions with lipid bilayers .

Q. What role does the compound play in derivatization workflows for GC-MS analysis of fatty acids, and how does it compare to other silylating agents?

It enhances volatility and thermal stability of fatty acids, improving chromatographic resolution. Compared to BSTFA or MTBSTFA, trimethylsilyl esters offer:

  • Faster reaction times but lower hydrolytic stability.
  • Cost-effectiveness for high-throughput labs .

Methodological Troubleshooting

Q. How to address inconsistent GC-MS peak areas in quantitative analyses?

  • Internal standardization : Add a deuterated analog (e.g., dodecanoic acid-d₃ methyl ester) to correct for injection variability .
  • Derivatization completeness : Monitor reaction progress via TLC or in-situ FT-IR .

Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?

  • Blank controls : Incubate without the compound to rule out matrix effects.
  • Hydrolysis kinetics : Use LC-MS to track dodecanoic acid formation over time .

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